molecular formula C5H11NO4 B3253801 (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal CAS No. 22738-07-4

(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal

Cat. No.: B3253801
CAS No.: 22738-07-4
M. Wt: 149.15 g/mol
InChI Key: RNZJRDIKDNXKIJ-VPENINKCSA-N
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Description

(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal is an organic compound belonging to the class of aminosaccharides It is characterized by the presence of an amino group and multiple hydroxyl groups attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the use of aldol addition reactions, where an aldehyde reacts with an acyloxazolidinone to form the desired product with complete stereochemical control . Another method involves the use of hydroquinone and benzoquinone intermediates, which improve the yield and reproducibility of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and acylation reactions are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as the amino and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents under mild conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal include other aminosaccharides and sugar alcohols, such as D-mannitol and 2’-O-methyladenosine . These compounds share structural similarities, such as the presence of hydroxyl groups and a sugar backbone.

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of an amino group. This unique combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZJRDIKDNXKIJ-VPENINKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal
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(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal
Reactant of Route 5
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal
Reactant of Route 6
(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanal

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